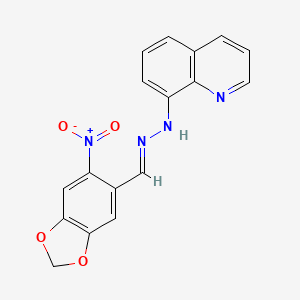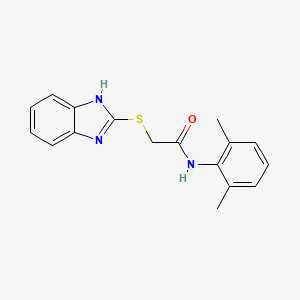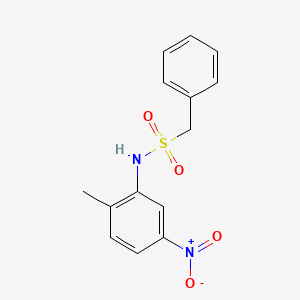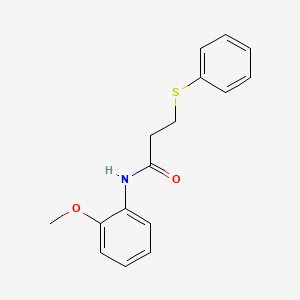![molecular formula C19H21ClN2O2 B5842735 5-chloro-2-methoxy-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5842735.png)
5-chloro-2-methoxy-N-[4-(1-piperidinyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-2-methoxy-N-[4-(1-piperidinyl)phenyl]benzamide, also known as MLN8054, is a small molecule inhibitor that has been developed as a potential anticancer drug. It is a highly selective inhibitor of Aurora A kinase, a protein that is involved in cell division and is frequently overexpressed in cancer cells. MLN8054 has shown promising results in preclinical studies and is currently undergoing clinical trials.
Mécanisme D'action
5-chloro-2-methoxy-N-[4-(1-piperidinyl)phenyl]benzamide is a highly selective inhibitor of Aurora A kinase, a protein that is involved in cell division. Aurora A kinase is overexpressed in many types of cancer cells and is associated with poor prognosis. 5-chloro-2-methoxy-N-[4-(1-piperidinyl)phenyl]benzamide inhibits the activity of Aurora A kinase, leading to defects in cell division and ultimately cell death.
Biochemical and physiological effects:
The inhibition of Aurora A kinase by 5-chloro-2-methoxy-N-[4-(1-piperidinyl)phenyl]benzamide leads to several biochemical and physiological effects. 5-chloro-2-methoxy-N-[4-(1-piperidinyl)phenyl]benzamide has been shown to induce cell cycle arrest, inhibit cell proliferation, and induce apoptosis in cancer cells. 5-chloro-2-methoxy-N-[4-(1-piperidinyl)phenyl]benzamide also inhibits angiogenesis, the process by which new blood vessels are formed, which is necessary for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 5-chloro-2-methoxy-N-[4-(1-piperidinyl)phenyl]benzamide as a research tool is its high selectivity for Aurora A kinase. This allows researchers to specifically target this protein without affecting other kinases or cellular processes. However, a limitation of 5-chloro-2-methoxy-N-[4-(1-piperidinyl)phenyl]benzamide is its potential toxicity at high concentrations, which can affect the viability of non-cancerous cells.
Orientations Futures
There are several potential future directions for the development and use of 5-chloro-2-methoxy-N-[4-(1-piperidinyl)phenyl]benzamide. One direction is the optimization of its chemical structure to improve its potency and selectivity. Another direction is the development of combination therapies that include 5-chloro-2-methoxy-N-[4-(1-piperidinyl)phenyl]benzamide and other chemotherapeutic agents. Finally, 5-chloro-2-methoxy-N-[4-(1-piperidinyl)phenyl]benzamide could be used as a research tool to study the role of Aurora A kinase in other cellular processes beyond cell division, such as DNA repair and apoptosis.
Méthodes De Synthèse
The synthesis of 5-chloro-2-methoxy-N-[4-(1-piperidinyl)phenyl]benzamide involves several steps, starting with the reaction of 4-(1-piperidinyl)aniline with 5-chloro-2-methoxybenzoic acid to form the intermediate 5-chloro-2-methoxy-N-[4-(1-piperidinyl)phenyl]benzoic acid. This intermediate is then converted to the final product 5-chloro-2-methoxy-N-[4-(1-piperidinyl)phenyl]benzamide through a series of chemical reactions involving amide formation and reduction.
Applications De Recherche Scientifique
5-chloro-2-methoxy-N-[4-(1-piperidinyl)phenyl]benzamide has been extensively studied for its potential as an anticancer drug. It has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo, including breast, colon, lung, and pancreatic cancer cells. 5-chloro-2-methoxy-N-[4-(1-piperidinyl)phenyl]benzamide has also been shown to enhance the efficacy of other chemotherapeutic agents, such as taxanes and gemcitabine.
Propriétés
IUPAC Name |
5-chloro-2-methoxy-N-(4-piperidin-1-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-24-18-10-5-14(20)13-17(18)19(23)21-15-6-8-16(9-7-15)22-11-3-2-4-12-22/h5-10,13H,2-4,11-12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHIXZDQORLTRQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=C(C=C2)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{amino[(7-methoxy-4-methyl-2-quinazolinyl)amino]methylene}-4-methylbenzenesulfonamide](/img/structure/B5842695.png)

![N-[2-(acetylamino)phenyl]-2,5-dichlorobenzamide](/img/structure/B5842705.png)
![ethyl 3-[2-(dimethylamino)vinyl]-2-nitrobenzoate](/img/structure/B5842710.png)
![N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]butanamide](/img/structure/B5842727.png)

![N'-[(2,3-dimethoxybenzoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5842744.png)

![2-[(3,4-dimethylbenzoyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B5842764.png)

![4-oxo-4-{[3-(1-piperidinylcarbonyl)phenyl]amino}butanoic acid](/img/structure/B5842771.png)